molecular formula C25H30BrNO6 B11101616 Oxolan-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Oxolan-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B11101616
M. Wt: 520.4 g/mol
InChI Key: DUPLURQYJYTWEE-UHFFFAOYSA-N
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Description

(OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring, a brominated hydroxy methoxyphenyl group, and a hexahydroquinoline core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroquinoline core, followed by the introduction of the brominated hydroxy methoxyphenyl group and the oxolane ring. Common reagents used in these reactions include brominating agents, methoxyphenyl derivatives, and oxolane precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the brominated hydroxy methoxyphenyl group.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include modified quinoline derivatives, reduced phenyl groups, and substituted halogen compounds. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

(OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(OXOLAN-2-YL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE stands out due to its complex molecular structure, which combines multiple functional groups and rings. This complexity provides unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H30BrNO6

Molecular Weight

520.4 g/mol

IUPAC Name

oxolan-2-ylmethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H30BrNO6/c1-13-20(24(30)33-12-15-6-5-7-32-15)21(14-8-16(26)23(29)19(9-14)31-4)22-17(27-13)10-25(2,3)11-18(22)28/h8-9,15,21,27,29H,5-7,10-12H2,1-4H3

InChI Key

DUPLURQYJYTWEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Br)O)OC)C(=O)OCC4CCCO4

Origin of Product

United States

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